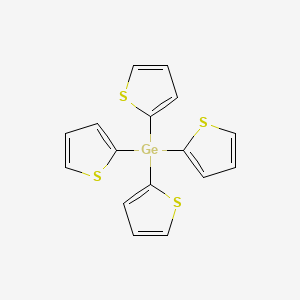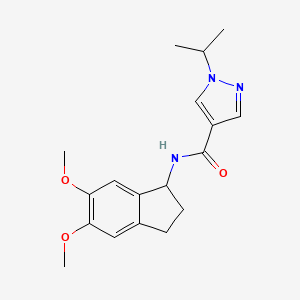![molecular formula C21H15NO3 B10870762 2-{[1-(oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10870762.png)
2-{[1-(oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-OXIRANYLMETHYL)-1H-INDOL-3-YL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines an indole moiety with an indene-dione framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-OXIRANYLMETHYL)-1H-INDOL-3-YL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves multi-step organic reactionsThe final step involves the condensation of the indole derivative with indene-1,3-dione under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-OXIRANYLMETHYL)-1H-INDOL-3-YL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-OXIRANYLMETHYL)-1H-INDOL-3-YL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-OXIRANYLMETHYL)-1H-INDOL-3-YL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar structural motif but different functional groups and applications.
Luteolin: A natural flavonoid with similar biological activities but a different chemical structure.
Uniqueness
2-{[1-(2-OXIRANYLMETHYL)-1H-INDOL-3-YL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its combination of an indole moiety with an indene-dione framework, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H15NO3 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-[[1-(oxiran-2-ylmethyl)indol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-16-6-1-2-7-17(16)21(24)18(20)9-13-10-22(11-14-12-25-14)19-8-4-3-5-15(13)19/h1-10,14H,11-12H2 |
InChI Key |
WZTZTCRRQRYPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B10870690.png)

![2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B10870697.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10870698.png)
![3-{2-[3-(1,3-Benzothiazol-2-YL)piperidino]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10870699.png)
![4-(2-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870703.png)
![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870706.png)

![2-[8,9-Dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10870722.png)
![2-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10870724.png)
![1-(2-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10870742.png)

![5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870753.png)
